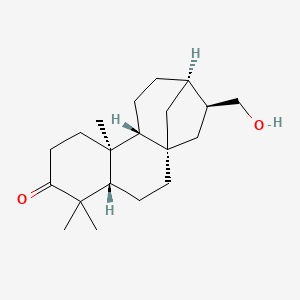

ent-17-Hydroxykauran-3-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(1S,4S,9S,10R,13R,14S)-14-(hydroxymethyl)-5,5,9-trimethyltetracyclo[11.2.1.01,10.04,9]hexadecan-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O2/c1-18(2)15-6-9-20-10-13(14(11-20)12-21)4-5-16(20)19(15,3)8-7-17(18)22/h13-16,21H,4-12H2,1-3H3/t13-,14-,15-,16+,19-,20+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHTFWLIJEYMGTO-ILRNBGBRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC34CC(CCC3C2(CCC1=O)C)C(C4)CO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CCC(=O)C([C@H]1CC[C@]34[C@H]2CC[C@H](C3)[C@H](C4)CO)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unveiling ent-17-Hydroxykauran-3-one: A Technical Guide to its Discovery in Euphorbia fischeriana

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, isolation, characterization, and potential biological significance of ent-17-Hydroxykauran-3-one, a kaurane-type diterpenoid identified in the roots of Euphorbia fischeriana. This document details the experimental protocols for its extraction and purification, presents available quantitative data on its biological activity, and explores its potential mechanism of action through the inhibition of critical cellular signaling pathways.

Introduction

Euphorbia fischeriana Steud., a perennial herbaceous plant, has a long history in traditional medicine for treating various ailments. Phytochemical investigations have revealed a rich diversity of diterpenoids within this plant, with the ent-kaurane scaffold being a prominent structural feature. This compound is one such diterpenoid isolated from the roots of this plant.[1] Diterpenoids from Euphorbia fischeriana have demonstrated a range of biological activities, including cytotoxic and anti-inflammatory effects, making them promising candidates for further drug development.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₂₀H₃₂O₂ |

| Molecular Weight | 304.47 g/mol |

| IUPAC Name | This compound |

| Synonyms | ent-Kaurane-3-oxo-17β-ol |

| CAS Number | 960589-81-5 |

| Class | Diterpenoid, ent-Kaurane |

Experimental Protocols

While a specific, detailed protocol for the isolation of this compound is not extensively documented in a single source, a general and effective methodology can be compiled from established procedures for the separation of diterpenoids from Euphorbia fischeriana.[2]

Plant Material and Extraction

-

Plant Material: The dried roots of Euphorbia fischeriana are collected and pulverized into a fine powder.

-

Extraction: The powdered root material is extracted exhaustively with 95% ethanol (B145695) at room temperature. The extraction is typically repeated multiple times to ensure a high yield of secondary metabolites. The resulting ethanol extracts are then combined and concentrated under reduced pressure to obtain a crude extract.[2]

Fractionation and Isolation

The crude extract is suspended in water and subjected to sequential liquid-liquid partitioning with solvents of increasing polarity, typically petroleum ether, ethyl acetate (B1210297) (EtOAc), and n-butanol.[2] The ent-kaurane diterpenoids are generally enriched in the ethyl acetate fraction.

The isolation of this compound from the enriched fraction is achieved through a combination of chromatographic techniques:

-

Silica (B1680970) Gel Column Chromatography: The ethyl acetate fraction is subjected to column chromatography on a silica gel column. Elution is performed with a gradient of petroleum ether and ethyl acetate. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Sephadex LH-20 Column Chromatography: Fractions containing the compound of interest are further purified using a Sephadex LH-20 column with a suitable solvent system, such as methanol (B129727), to remove pigments and other impurities.

-

Preparative High-Performance Liquid Chromatography (HPLC): Final purification is achieved using preparative reversed-phase HPLC (RP-HPLC) with a C18 column and a mobile phase gradient of methanol and water to yield pure this compound.

Structural Elucidation

The structure of the isolated compound is confirmed through a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is used to determine the exact molecular weight and elemental composition.

Quantitative Data: Biological Activity

ent-Kaurane diterpenoids isolated from Euphorbia fischeriana have demonstrated significant cytotoxic activity against various cancer cell lines. While specific IC₅₀ values for this compound are not widely published, data for other structurally similar diterpenoids from the same plant provide an indication of its potential anticancer activity. For instance, other diterpenoids from E. fischeriana have shown potent cytotoxicity.[3] A related compound, ent-16β-17α-dihydroxykaurane, exhibited an IC₅₀ of 12.5 µg/mL on the MCF-7 human mammary carcinoma cell line.[4]

Table 1: Cytotoxicity of Diterpenoids from Euphorbia fischeriana and Related Compounds

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| Fischerianoid A | A549 | 8.50 ± 0.13 | [5] |

| Fischerianoid B | A549 | 10.23 ± 0.15 | [5] |

| Fischerianoid C | A549 | 35.52 ± 0.08 | [5] |

| ent-16β-17α-dihydroxykaurane | MCF-7 | ~41 (12.5 µg/mL) | [4] |

| Jolkinolide B | Ramos B cells | Potent Activity | [3] |

| 12-deoxyphorbol-13-decanoate | Ramos B cells | 0.0051 µg/mL | [3] |

Note: The activity of this compound is expected to be within a similar range, but requires experimental verification.

Proposed Mechanism of Action: Inhibition of the JAK/STAT3 Signaling Pathway

While the precise molecular targets of this compound have not been definitively elucidated, evidence from related diterpenoids suggests that the Janus kinase/signal transducer and activator of transcription 3 (JAK/STAT3) signaling pathway is a plausible target. The JAK/STAT3 pathway is a critical regulator of cell proliferation, survival, and differentiation, and its aberrant activation is a hallmark of many cancers.

A structurally related diterpenoid from Euphorbia fischeriana, 17-hydroxyjolkinolide B, has been identified as a potent inhibitor of JAK/STAT3 signaling. It is proposed that these diterpenoids may directly interact with and inhibit the activity of JAK kinases, thereby preventing the phosphorylation and activation of STAT3. The inhibition of STAT3 activation would, in turn, lead to the downregulation of its target genes, which are involved in cell cycle progression and apoptosis, ultimately resulting in the observed cytotoxic effects.

Conclusion and Future Directions

This compound represents a promising lead compound from Euphorbia fischeriana with potential for development as an anticancer agent. This technical guide has outlined the methodologies for its discovery and isolation and has presented the available data on its biological activity. The proposed mechanism of action, involving the inhibition of the JAK/STAT3 signaling pathway, provides a strong rationale for further investigation.

Future research should focus on:

-

Optimization of Isolation Protocols: Developing a high-yield, scalable purification method for this compound.

-

Comprehensive Biological Evaluation: Conducting extensive in vitro and in vivo studies to determine its efficacy and safety profile against a broader range of cancer types.

-

Mechanism of Action Studies: Elucidating the precise molecular interactions between this compound and the components of the JAK/STAT3 pathway, as well as exploring other potential cellular targets.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating analogs of this compound to identify key structural features required for its biological activity and to develop more potent and selective derivatives.

The continued exploration of this and other diterpenoids from Euphorbia fischeriana holds significant promise for the discovery of novel therapeutics for the treatment of cancer and other diseases.

References

- 1. This compound (ent-Kaurane-3-oxo-17β-ol) | Diterpenoid Compound | MedChemExpress [medchemexpress.eu]

- 2. Ent-Abietane Diterpenoids from Euphorbia fischeriana and Their Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Cytotoxic and proapoptotic activity of ent-16beta-17alpha-dihydroxykaurane on human mammary carcinoma cell line MCF-7 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Biosynthesis Pathway of Ent-Kaurane Diterpenoids

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ent-kaurane diterpenoids represent a vast and structurally diverse class of natural products with a wide array of biological activities, including anti-inflammatory, antimicrobial, and antitumor properties.[1] These tetracyclic diterpenes are fundamental intermediates in the biosynthesis of gibberellins, a class of phytohormones crucial for plant growth and development.[2] A comprehensive understanding of the ent-kaurane biosynthesis pathway is paramount for advancements in metabolic engineering to produce high-value diterpenoids and for the discovery of novel therapeutic agents. This technical guide provides a detailed exploration of the core biosynthetic pathway, from the universal precursor geranylgeranyl pyrophosphate (GGPP) to the formation and subsequent modification of the ent-kaurane skeleton. It includes a compilation of available quantitative data, detailed experimental protocols for key enzymatic assays, and visualizations of the pathway and experimental workflows.

The Core Biosynthetic Pathway

The biosynthesis of ent-kaurane diterpenoids commences with the ubiquitous C20 precursor, geranylgeranyl pyrophosphate (GGPP), derived from the isoprenoid pathway. The formation of the characteristic tetracyclic ent-kaurane structure is a multi-step enzymatic process primarily occurring in the plastids and endoplasmic reticulum of plant cells.[3] The core pathway can be dissected into two main stages: the cyclization of GGPP to ent-kaurene (B36324) and the subsequent oxidation of ent-kaurene.

Stage 1: Cyclization of Geranylgeranyl Pyrophosphate to ent-Kaurene

This initial stage involves a two-step cyclization cascade catalyzed by two distinct terpene synthases: ent-copalyl diphosphate (B83284) synthase (CPS) and ent-kaurene synthase (KS).

-

Formation of ent-Copalyl Diphosphate (ent-CPP): The first committed step is the protonation-initiated cyclization of the acyclic GGPP to the bicyclic intermediate, ent-copalyl diphosphate (ent-CPP). This reaction is catalyzed by ent-copalyl diphosphate synthase (CPS) , also known as ent-kaurene synthase A.[4][5]

-

Formation of ent-Kaurene: The bicyclic ent-CPP is then converted to the tetracyclic diterpene, ent-kaurene , through a diphosphate ionization-initiated cyclization and rearrangement. This reaction is catalyzed by ent-kaurene synthase (KS) , also referred to as ent-kaurene synthase B.[6]

Stage 2: Oxidation of ent-Kaurene

Following its synthesis, ent-kaurene is transported from the plastids to the endoplasmic reticulum, where it undergoes a series of oxidative modifications catalyzed by cytochrome P450 monooxygenases.

-

Oxidation to ent-Kaurenoic Acid: Ent-kaurene oxidase (KO) , a member of the CYP701A family of cytochrome P450s, catalyzes the three-step oxidation of the C-19 methyl group of ent-kaurene to a carboxylic acid, proceeding through ent-kaurenol (B36349) and ent-kaurenal (B36371) intermediates to yield ent-kaurenoic acid .[5]

-

Further Oxidation to Gibberellin Precursors: Ent-kaurenoic acid serves as a crucial branch point. It can be further hydroxylated at the C-7β position by ent-kaurenoic acid oxidase (KAO) , a CYP88A subfamily member, to form ent-7α-hydroxykaurenoic acid.[7] KAO then catalyzes two additional oxidation steps to produce GA12-aldehyde, which is subsequently converted to GA12, the precursor to all other gibberellins.[7]

Quantitative Data on Key Biosynthetic Enzymes

The following table summarizes the available kinetic parameters for the core enzymes in the ent-kaurane biosynthesis pathway from various sources. This data is essential for understanding the efficiency and substrate specificity of these enzymes, which is critical for metabolic engineering and drug development applications.

| Enzyme | Organism | Substrate | K_m_ (µM) | V_max_ (relative activity) | k_cat_ (s⁻¹) | Reference |

| ent-Copalyl Diphosphate Synthase (CPS) | Arabidopsis thaliana | GGPP | ~1.5 | - | - | [7] |

| ent-Kaurene Synthase (KS) | Cucurbita maxima (pumpkin) | ent-CPP | 0.35 | - | - | |

| ent-Kaurene Oxidase (KO) | Gibberella fujikuroi (membrane-bound) | ent-Kaurene | 0.53 | - | - | |

| Gibberella fujikuroi (soluble) | ent-Kaurene | 0.83 | - | - | ||

| Arabidopsis thaliana | ent-Kaurene | 2 | 1 | - | ||

| ent-Cassadiene | 50 ± 7 | 0.14 | - | |||

| ent-Sandaracopimaradiene | 46 ± 24 | 0.11 | - | |||

| syn-Aphidicolene | 50 ± 14 | 0.12 | - | |||

| Isopimara-7,15-diene | 30 ± 8 | 0.11 | - |

Experimental Protocols

This section provides detailed methodologies for the expression, purification, and activity assays of the key enzymes in the ent-kaurane biosynthesis pathway. These protocols are compiled from various research articles and are intended to serve as a guide for researchers.

Heterologous Expression and Purification of ent-Copalyl Diphosphate Synthase (CPS) and ent-Kaurene Synthase (KS)

Objective: To produce and purify recombinant CPS and KS for in vitro characterization.

Materials:

-

E. coli expression strains (e.g., BL21(DE3))

-

Expression vectors (e.g., pET series)

-

LB or TB growth media

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG)

-

Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 300 mM NaCl, 10 mM imidazole, 1 mM DTT)

-

Ni-NTA affinity chromatography column

-

Wash buffer (Lysis buffer with 20 mM imidazole)

-

Elution buffer (Lysis buffer with 250 mM imidazole)

-

Size-exclusion chromatography column (optional)

Procedure:

-

Cloning: Clone the codon-optimized coding sequences of CPS and KS (with N-terminal transit peptides removed) into a suitable expression vector containing an N- or C-terminal His-tag.

-

Transformation: Transform the expression constructs into a competent E. coli strain.

-

Expression:

-

Inoculate a starter culture and grow overnight.

-

Inoculate a larger volume of media with the starter culture and grow at 37°C to an OD_600_ of 0.6-0.8.

-

Induce protein expression with IPTG (e.g., 0.1-1 mM) and continue to grow at a lower temperature (e.g., 16-20°C) for 16-24 hours.

-

-

Cell Lysis:

-

Harvest the cells by centrifugation.

-

Resuspend the cell pellet in lysis buffer and lyse by sonication or high-pressure homogenization.

-

Clarify the lysate by centrifugation.

-

-

Purification:

-

Load the clarified lysate onto a pre-equilibrated Ni-NTA column.

-

Wash the column with wash buffer to remove unbound proteins.

-

Elute the His-tagged protein with elution buffer.

-

(Optional) Further purify the protein by size-exclusion chromatography.

-

-

Verification: Analyze the purified protein by SDS-PAGE and confirm its identity by Western blot or mass spectrometry.

Enzymatic Assay for ent-Copalyl Diphosphate Synthase (CPS)

Objective: To determine the enzymatic activity of CPS by measuring the conversion of GGPP to ent-CPP.

Materials:

-

Purified recombinant CPS

-

Geranylgeranyl pyrophosphate (GGPP)

-

Assay buffer (e.g., 50 mM HEPES pH 7.2, 100 mM KCl, 7.5 mM MgCl₂, 5% v/v glycerol, 5 mM DTT)

-

Alkaline phosphatase

-

Organic solvent (e.g., hexane (B92381) or ethyl acetate)

-

GC-MS instrument

Procedure:

-

Set up the reaction mixture containing assay buffer and a known concentration of purified CPS.

-

Initiate the reaction by adding GGPP.

-

Incubate the reaction at 30°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by adding EDTA to chelate Mg²⁺.

-

To facilitate GC-MS analysis, dephosphorylate the product ent-CPP to ent-copalol by adding alkaline phosphatase and incubating further.

-

Extract the reaction mixture with an equal volume of organic solvent.

-

Analyze the organic phase by GC-MS. Identify ent-copalol by comparing its retention time and mass spectrum to an authentic standard.

Enzymatic Assay for ent-Kaurene Synthase (KS)

Objective: To measure the enzymatic conversion of ent-CPP to ent-kaurene.

Materials:

-

Purified recombinant KS

-

ent-Copalyl diphosphate (ent-CPP)

-

Assay buffer (e.g., 50 mM HEPES pH 7.2, 100 mM KCl, 10 mM MgCl₂, 1 mM DTT)

-

Organic solvent (e.g., hexane)

-

GC-MS instrument

Procedure:

-

Set up the reaction mixture containing assay buffer and a known concentration of purified KS.

-

Initiate the reaction by adding ent-CPP.

-

Incubate the reaction at 30°C for a defined period.

-

Extract the reaction mixture with an equal volume of organic solvent.

-

Analyze the organic phase by GC-MS. Identify ent-kaurene by comparing its retention time and mass spectrum to an authentic standard.

In Vivo Assay for ent-Kaurene Oxidase (KO) and ent-Kaurenoic Acid Oxidase (KAO) in Yeast

Objective: To functionally characterize KO and KAO by expressing them in yeast and analyzing the bioconversion of their respective substrates.

Materials:

-

Yeast expression strains (e.g., Saccharomyces cerevisiae)

-

Yeast expression vectors (e.g., pYES-DEST52)

-

Yeast growth media (e.g., SC-Ura with galactose for induction)

-

ent-Kaurene or ent-kaurenoic acid

-

Organic solvent (e.g., ethyl acetate)

-

Derivatizing agent (e.g., BSTFA with 1% TMCS)

-

GC-MS instrument

Procedure:

-

Yeast Transformation: Clone the coding sequences of KO or KAO into a yeast expression vector and transform into the appropriate yeast strain.

-

Expression and Bioconversion:

-

Grow a starter culture of the transformed yeast in glucose-containing medium.

-

Inoculate a larger culture in galactose-containing medium to induce protein expression.

-

Add the substrate (ent-kaurene for KO; ent-kaurenoic acid for KAO) to the culture.

-

Incubate the culture with shaking for 24-48 hours.

-

-

Extraction:

-

Acidify the culture medium (e.g., with HCl).

-

Extract the culture with an equal volume of ethyl acetate.

-

-

Derivatization and Analysis:

-

Dry the organic extract and derivatize the products with a silylating agent to improve their volatility for GC-MS analysis.

-

Analyze the derivatized sample by GC-MS. Identify the products (ent-kaurenoic acid for KO; hydroxylated derivatives of ent-kaurenoic acid for KAO) by their characteristic mass spectra.

-

Mandatory Visualizations

Biosynthesis Pathway of ent-Kaurane Diterpenoids

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. GIBBERELLIN BIOSYNTHESIS: Enzymes, Genes and Their Regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The CYP88A cytochrome P450, ent-kaurenoic acid oxidase, catalyzes three steps of the gibberellin biosynthesis pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. Ent-kaurenoic acid oxidase - Wikipedia [en.wikipedia.org]

Preliminary Biological Activity Screening of ent-17-Hydroxykauran-3-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

ent-17-Hydroxykauran-3-one is a kaurane-type diterpenoid that has been isolated from plant sources such as Euphorbia fischeriana.[1] As a member of the extensive family of ent-kaurane diterpenoids, this compound is of significant interest for its potential pharmacological activities. This technical guide provides a framework for the preliminary biological activity screening of this compound, drawing upon established methodologies for this class of compounds. While specific experimental data for this particular molecule is limited in publicly available literature, this document outlines potential activities based on related structures and furnishes detailed experimental protocols and conceptual signaling pathways to guide future research. The primary areas of investigation suggested herein include cytotoxic, antimicrobial, and anti-inflammatory activities.

Introduction to ent-Kaurane Diterpenoids

The ent-kaurane diterpenoids are a large and structurally diverse group of natural products, with over 1300 identified compounds, primarily isolated from the genus Isodon.[2][3] These molecules are characterized by a tetracyclic ring system and have demonstrated a wide array of potent biological effects, including anticancer, anti-inflammatory, and antimicrobial properties.[4] Oridonin, a well-studied ent-kaurane diterpenoid, is currently in a Phase I clinical trial in China for its anticancer effects, highlighting the therapeutic potential of this compound class.[2][3] The biological activities of ent-kauranes are often attributed to their ability to modulate critical cellular signaling pathways.[2][3][5]

Potential Biological Activities and Data Presentation

While specific quantitative data for this compound is scarce, based on the activities of structurally similar ent-kaurane diterpenoids, its preliminary screening should focus on cytotoxicity against cancer cell lines, antimicrobial effects against pathogenic bacteria, and anti-inflammatory properties. The following tables provide an illustrative structure for presenting quantitative data that would be generated from such screening.

Table 1: Illustrative Cytotoxicity Data for this compound

| Cancer Cell Line | Cell Type | IC₅₀ (µM) | Positive Control | IC₅₀ (µM) of Control |

| MCF-7 | Human Breast Adenocarcinoma | Doxorubicin | ||

| A549 | Human Lung Carcinoma | Doxorubicin | ||

| HeLa | Human Cervical Adenocarcinoma | Doxorubicin | ||

| K562 | Human Chronic Myelogenous Leukemia | Doxorubicin |

Table 2: Illustrative Antimicrobial Activity Data for this compound

| Microbial Strain | Gram Stain | Zone of Inhibition (mm) | MIC (µg/mL) | Positive Control | MIC (µg/mL) of Control |

| Staphylococcus aureus | Positive | Vancomycin | |||

| Bacillus subtilis | Positive | Vancomycin | |||

| Escherichia coli | Negative | Gentamicin | |||

| Pseudomonas aeruginosa | Negative | Gentamicin |

Note: One source indicates that ent-17-Hydroxy-16α-kauran-3-one exhibits weak antimicrobial activity against Staphylococcus aureus, though quantitative data was not provided.[6]

Table 3: Illustrative Anti-inflammatory Activity Data for this compound

| Assay | Cell Line | Parameter Measured | IC₅₀ (µM) | Positive Control | IC₅₀ (µM) of Control |

| Nitric Oxide (NO) Production | RAW 264.7 Macrophages | NO Inhibition | Dexamethasone | ||

| COX-2 Expression | RAW 264.7 Macrophages | Protein Inhibition | Indomethacin | ||

| iNOS Expression | RAW 264.7 Macrophages | Protein Inhibition | Dexamethasone |

Experimental Protocols

The following are detailed methodologies for key experiments to screen the biological activity of this compound.

Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This assay is a colorimetric method used to assess cell viability.

Protocol:

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

-

Compound Treatment: Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). Serially dilute the compound in the culture medium to achieve a range of final concentrations. Replace the medium in the wells with the medium containing the test compound or vehicle control (DMSO, concentration not exceeding 0.1%). Include a positive control such as Doxorubicin.

-

Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for another 4 hours.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of viability versus the compound concentration.

Antimicrobial Assay: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Protocol:

-

Microorganism Preparation: Inoculate the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth and incubate until it reaches the logarithmic growth phase. Adjust the bacterial suspension to a concentration of approximately 5 x 10⁵ CFU/mL.

-

Compound Dilution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform a serial two-fold dilution of the compound in a 96-well microtiter plate with broth.

-

Inoculation: Add the prepared bacterial suspension to each well. Include a positive control (e.g., Vancomycin for Gram-positive, Gentamicin for Gram-negative bacteria), a negative control (broth only), and a vehicle control.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Anti-inflammatory Assay: Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator.

Protocol:

-

Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells per well and allow them to adhere for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of this compound for 1 hour.

-

LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce NO production. Include a vehicle control, a positive control (e.g., Dexamethasone), and a control with LPS alone.

-

Nitrite (B80452) Measurement (Griess Assay): Collect the cell culture supernatant. Mix 50 µL of the supernatant with 50 µL of Griess reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light. Then, add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of inhibition of NO production. Calculate the IC₅₀ value.

Visualization of Potential Signaling Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate potential signaling pathways that could be modulated by this compound and a general workflow for its biological activity screening.

Caption: General workflow for the preliminary biological activity screening of a test compound.

References

- 1. This compound (ent-Kaurane-3-oxo-17β-ol) | Diterpenoid Compound | MedChemExpress [medchemexpress.eu]

- 2. Mechanistic Pathways and Molecular Targets of Plant-Derived Anticancer ent-Kaurane Diterpenes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanistic Pathways and Molecular Targets of Plant-Derived Anticancer ent-Kaurane Diterpenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. This compound | CAS:960589-81-5 | Manufacturer ChemFaces [chemfaces.com]

physical and chemical properties of ent-17-Hydroxykauran-3-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

ent-17-Hydroxykauran-3-one is a kaurane-type diterpenoid, a class of natural products known for their diverse and potent biological activities. This tetracyclic diterpene has been isolated from the roots of Euphorbia fischeriana, a plant used in traditional medicine.[1][2][3] The presence of a ketone at the C-3 position and a hydroxyl group at C-17 of the ent-kaurane skeleton suggests potential for a range of pharmacological effects, including anti-inflammatory and anticancer activities, which are areas of active investigation for related kaurane (B74193) diterpenoids.[2][3] This document provides a comprehensive overview of the known physical, chemical, and biological properties of this compound, intended to serve as a technical resource for researchers in natural product chemistry, pharmacology, and drug discovery.

Physicochemical Properties

Detailed experimental data for the physical properties of this compound are not extensively reported in publicly available literature. The following table summarizes the available information and provides context from the broader class of ent-kaurane diterpenoids.

| Property | Value | Source/Notes |

| Molecular Formula | C₂₀H₃₂O₂ | [1] |

| Molecular Weight | 304.47 g/mol | [1] |

| CAS Number | 960589-81-5 | [1] |

| Appearance | White or off-white powder (presumed) | General characteristic of isolated diterpenoids. |

| Melting Point | Not reported | Data for related kaurane diterpenoids vary widely depending on substitution. |

| Boiling Point | Not reported | Expected to be high due to molecular weight and functional groups. |

| Solubility | Information concerning product stability, particularly in solution, has rarely been reported and in most cases we can only offer a general guide. | [1] Stock solutions are recommended to be stored aliquoted in tightly sealed vials and used within 1 month. |

| Storage | Powder: -20°C for 3 years; 4°C for 2 years. In solvent: -80°C for 6 months; -20°C for 1 month. | [1] |

Chemical and Spectral Data

Detailed spectral data for this compound are not fully available. A certificate of analysis for a commercial sample notes that the ¹H-NMR is "Consistent with structure," but does not provide the spectral data itself.[1] The table below presents the expected spectral characteristics based on the structure and data from closely related compounds.

| Spectral Data | Expected Characteristics |

| ¹H-NMR | Signals corresponding to a tetracyclic kaurane skeleton. Characteristic signals for methyl groups, methylene (B1212753) and methine protons on the saturated rings. A downfield signal corresponding to the hydroxymethyl group at C-17. Protons alpha to the ketone at C-3 would also show a characteristic chemical shift. |

| ¹³C-NMR | Approximately 20 carbon signals, including a carbonyl signal for C-3 (typically δ > 200 ppm), a signal for the hydroxyl-bearing carbon C-17, and a series of signals for the aliphatic carbons of the kaurane framework. |

| Mass Spectrometry | A molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ corresponding to the molecular weight of 304.47. Fragmentation patterns would be characteristic of the kaurane skeleton, likely involving loss of water from the hydroxyl group and fragmentation of the ring system. |

Experimental Protocols

Isolation from Euphorbia fischeriana

While a specific, detailed protocol for the isolation of this compound has not been published, a general method for the isolation of diterpenoids from Euphorbia species can be adapted. The following is a representative workflow based on the isolation of related compounds.[2][3]

Figure 1: General workflow for the isolation of this compound.

Methodology:

-

Extraction: The dried and powdered roots of Euphorbia fischeriana are extracted exhaustively with a suitable organic solvent such as ethanol or methanol (B129727) at room temperature.

-

Concentration: The resulting crude extract is concentrated under reduced pressure to yield a residue.

-

Partitioning: The residue is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol. The diterpenoid fraction is typically enriched in the ethyl acetate layer.

-

Column Chromatography: The ethyl acetate fraction is subjected to column chromatography on silica gel, eluting with a gradient of solvents (e.g., hexane-ethyl acetate or chloroform-methanol) to separate the components based on polarity.

-

Fraction Collection and Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing the target compound.

-

Further Purification: Fractions containing this compound are combined and may require further purification using techniques such as Sephadex LH-20 column chromatography or preparative high-performance liquid chromatography (HPLC) to yield the pure compound.

Synthesis

A specific synthetic route for this compound has not been detailed in the literature. However, general strategies for the synthesis of the ent-kaurane skeleton have been developed, often starting from readily available chiral precursors and involving multi-step sequences to construct the tetracyclic ring system. Functional group interconversions in the later stages would be required to introduce the C-3 ketone and C-17 hydroxyl group.

Biological Activities and Signaling Pathways

Direct experimental evidence for the biological activities of this compound is limited. However, the broader class of ent-kaurane diterpenoids is known to possess significant anti-inflammatory and anticancer properties.[2][3]

Anti-inflammatory Activity

Many ent-kaurane diterpenoids exhibit anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. A primary target is the Nuclear Factor-kappa B (NF-κB) signaling pathway.

Figure 2: Postulated anti-inflammatory mechanism via NF-κB inhibition.

In this proposed mechanism, inflammatory stimuli like lipopolysaccharide (LPS) activate the IKK complex, leading to the phosphorylation and subsequent degradation of IκBα. This releases the NF-κB dimer, which translocates to the nucleus and induces the expression of pro-inflammatory genes. ent-Kaurane diterpenoids are thought to exert their anti-inflammatory effects by inhibiting the IKK complex and/or preventing the nuclear translocation of NF-κB.

Anticancer Activity

Diterpenoids isolated from Euphorbia fischeriana have demonstrated cytotoxic activities against various cancer cell lines.[2] The anticancer mechanisms of ent-kaurane diterpenoids often involve the induction of apoptosis (programmed cell death).

Figure 3: Potential anticancer mechanism via apoptosis induction.

One of the key survival pathways often deregulated in cancer is the PI3K/Akt/mTOR pathway. Activation of this pathway promotes cell survival by inhibiting pro-apoptotic proteins like Bax and upregulating anti-apoptotic proteins like Bcl-2. Some ent-kaurane diterpenoids are proposed to induce apoptosis by inhibiting the PI3K/Akt pathway, thereby shifting the balance towards pro-apoptotic signaling, leading to the activation of the caspase cascade and eventual cell death.

Conclusion

This compound is a structurally interesting natural product with potential for significant biological activity, given the known pharmacological profile of related ent-kaurane diterpenoids. While a comprehensive experimental characterization of this specific compound is currently lacking in the public domain, this guide provides a summary of the available information and a framework for future research. Further studies are warranted to fully elucidate its physicochemical properties, develop synthetic routes, and investigate its specific biological mechanisms of action. Such research will be crucial in determining the therapeutic potential of this compound.

References

A Technical Guide to ent-Kaurane Diterpenoids from the Annonaceae Family

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive review of ent-kaurane diterpenoids isolated from the Annonaceae family, a plant family rich in diverse and bioactive secondary metabolites. This document summarizes the current knowledge on the isolation, structure elucidation, and biological activities of these compounds, with a particular focus on their potential as therapeutic agents. The information presented herein is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Introduction

The Annonaceae family, comprising over 120 genera and 2400 species, is a well-known source of structurally unique and biologically active natural products, including acetogenins, alkaloids, and flavonoids.[1][2] Among the diverse chemical constituents, ent-kaurane diterpenoids have emerged as a significant class of compounds with a wide range of pharmacological properties.[3] These tetracyclic diterpenoids, characterized by the ent-kaurane skeleton, have been reported to exhibit promising cytotoxic, anti-inflammatory, anti-HIV, and anti-platelet aggregation activities.[3][4][5] This guide provides a detailed overview of the ent-kaurane diterpenoids from Annonaceae, summarizing the quantitative data, experimental protocols, and relevant biological pathways to facilitate further research and development in this field.

Data Presentation: ent-Kaurane Diterpenoids from Annonaceae

The following tables summarize the ent-kaurane diterpenoids isolated from various species of the Annonaceae family, along with their plant source and reported cytotoxic activities.

Table 1: ent-Kaurane Diterpenoids from Annona Species and their Cytotoxic Activities

| Compound Name | Plant Source | Cell Line | IC50 (µM) |

| Annoglabasin H | Annona glabra (fruits) | LU-1 | 3.7 |

| MCF-7 | 4.6 | ||

| SK-Mel2 | 4.2 | ||

| KB | 3.9 | ||

| ent-3β-hydroxy-kaur-16-en-19-al | Annona vepretorum (stem bark) | K562 | 2.49 (µg/mL) |

| B16-F10 | 21.02 (µg/mL) | ||

| 4β,17-dihydroxy-16α-acetoxy-18-nor-ent-kaurane | Annona squamosa (pericarps) | SMMC-7721 | < 20 |

| HepG2 | < 20 | ||

| 16β,17-dihydroxy-ent-kauran-19-oic acid | Annona squamosa | H9 lymphocyte | EC50 > 4 (µg/mL) |

| Methyl-16α-hydro-19-al-ent-kauran-17-oate | Annona glabra | H9 lymphocyte | Mild Activity |

| 16α-17-dihydroxy-ent-kauran-19-oic acid | Annona glabra | HIV-reverse transcriptase | Significant Inhibition |

Table 2: ent-Kaurane Diterpenoids from Xylopia Species and their Biological Activities

| Compound Name | Plant Source | Biological Activity | Notes |

| ent-kaur-16-en-19-oic acid | Xylopia laevigata (stem) | Larvicidal (Aedes aegypti) | LC50 = 62.7 µg/mL |

| Antifungal (Candida glabrata, C. dubliniensis) | MIC = 62.5 µg/mL | ||

| ent-3β-hydroxy-kaur-16-en-19-oic acid | Xylopia laevigata (stem) | Larvicidal (Aedes aegypti) | Potent Activity |

| Xylopioxyde | Xylopia aethiopica (fruits) | Cytotoxic (MRC-5) | - |

| Trypanocidal (Trypanosoma brucei brucei) | Inhibitory Effects | ||

| 15α-acetoxy-ent-kaur-16-en-19-oic acid (Xylopic acid) | Xylopia aethiopica (fruits) | Cytotoxic (MRC-5) | - |

| Trypanocidal (Trypanosoma brucei brucei) | Inhibitory Effects | ||

| 15-oxo-ent-kaur-16-en-19-oic acid | Xylopia aethiopica (fruits) | Cytotoxic (MRC-5) | - |

| Trypanocidal (Trypanosoma brucei brucei) | Inhibitory Effects |

Experimental Protocols

This section details the general methodologies employed for the isolation, structure elucidation, and cytotoxic evaluation of ent-kaurane diterpenoids from the Annonaceae family.

General Experimental Workflow for Isolation and Structure Elucidation

The isolation and structural characterization of ent-kaurane diterpenoids typically follow a standardized workflow, as depicted in the diagram below.

Caption: General workflow for the isolation and structure elucidation of ent-kaurane diterpenoids.

Detailed Methodologies

3.2.1. Extraction and Isolation

A representative protocol for the extraction and isolation of ent-kaurane diterpenoids from Annona glabra fruits is as follows[1][2]:

-

Plant Material: Air-dried and powdered fruits of Annona glabra.

-

Extraction: The powdered material is extracted exhaustively with methanol (B129727) (MeOH) at room temperature. The resulting extract is concentrated under reduced pressure to yield a crude methanol extract.

-

Solvent Partitioning: The crude MeOH extract is suspended in water and partitioned successively with n-hexane, chloroform (CHCl3), and ethyl acetate (B1210297) (EtOAc) to yield respective fractions.

-

Column Chromatography: The chloroform-soluble fraction, often rich in diterpenoids, is subjected to column chromatography on a silica (B1680970) gel column. The column is eluted with a gradient of n-hexane and acetone (B3395972) or ethyl acetate.

-

Further Purification: Fractions containing compounds of interest, as identified by Thin Layer Chromatography (TLC), are further purified by repeated column chromatography on silica gel and Sephadex LH-20, followed by preparative High-Performance Liquid Chromatography (HPLC) to yield pure compounds.

3.2.2. Structure Elucidation

The structures of the isolated compounds are determined using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is used to determine the molecular formula of the compounds.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

1D NMR: ¹H and ¹³C NMR spectra provide information on the proton and carbon environments in the molecule.

-

2D NMR: Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and Nuclear Overhauser Effect Spectroscopy (NOESY) are employed to establish the connectivity of protons and carbons and to determine the relative stereochemistry of the molecule.[6] The chemical shifts and coupling constants are compared with data from known ent-kaurane diterpenoids.

-

3.2.3. Cytotoxicity Assay (MTT Assay)

The cytotoxic activity of the isolated compounds against various cancer cell lines is commonly evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[7]

-

Cell Culture: Human cancer cell lines (e.g., LU-1, MCF-7, SK-Mel2, KB) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere of 5% CO2.

-

Cell Seeding: Cells are seeded in 96-well plates at a suitable density and allowed to attach overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically in dimethyl sulfoxide, DMSO) for a specified period (e.g., 48 or 72 hours). A vehicle control (DMSO) and a positive control (e.g., doxorubicin) are included.

-

MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for a further 4 hours. During this time, viable cells with active mitochondria reduce the yellow MTT to a purple formazan (B1609692).

-

Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

Absorbance Measurement: The absorbance of the formazan solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

IC50 Determination: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The concentration of the compound that causes 50% inhibition of cell growth (IC50) is determined by plotting the percentage of viability against the compound concentration.

Biosynthesis and Signaling Pathways

Biosynthesis of ent-Kaurane Diterpenoids

The biosynthesis of the ent-kaurane skeleton originates from the universal precursor for diterpenes, geranylgeranyl pyrophosphate (GGPP).[8][9] The key steps in this pathway are illustrated in the following diagram.

Caption: Biosynthetic pathway of ent-kaurane diterpenoids.

The biosynthesis is initiated by the cyclization of GGPP to ent-copalyl diphosphate (ent-CPP) by the enzyme ent-copalyl diphosphate synthase (CPS).[9] Subsequently, ent-kaurene synthase (KS) catalyzes the conversion of ent-CPP to ent-kaurene, the parent hydrocarbon of this class of diterpenoids. The ent-kaurene scaffold then undergoes a series of oxidative modifications, catalyzed primarily by cytochrome P450 monooxygenases and other enzymes, to generate the vast structural diversity of ent-kaurane diterpenoids observed in the Annonaceae family.[8]

Conclusion

The Annonaceae family is a prolific source of ent-kaurane diterpenoids with significant biological activities, particularly cytotoxic effects against a range of cancer cell lines. This technical guide has summarized the currently available quantitative data, provided an overview of the experimental protocols for their isolation and characterization, and illustrated the fundamental biosynthetic pathway. The potent bioactivities of these compounds underscore their potential as lead structures for the development of new therapeutic agents. Further research is warranted to explore the full therapeutic potential of these natural products, including detailed mechanistic studies of their biological activities and the exploration of structure-activity relationships. It is anticipated that this guide will serve as a valuable tool for researchers dedicated to the discovery and development of novel drugs from natural sources.

References

- 1. researchgate.net [researchgate.net]

- 2. Ent-Kaurane diterpenes from Annona glabra and their cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. New ent-kaurane diterpenoids with anti-platelet aggregation activity from Annona squamosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. acdlabs.com [acdlabs.com]

- 7. New ent-kaurene-type nor-diterpene and other compounds isolated from Annona vepretorum Mart. (Annonaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | Ent-kaurane diterpenoids from the Annonaceae family: a review of research progress and call for further research [frontiersin.org]

- 9. Ent-kaurane diterpenoids from the Annonaceae family: a review of research progress and call for further research - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to ent-17-Hydroxykauran-3-one (CAS: 960589-81-5)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available information on ent-17-Hydroxykauran-3-one is limited. This guide provides a comprehensive overview of the existing data and extrapolates potential characteristics and experimental protocols based on the broader class of ent-kaurane diterpenoids. This information is intended for research purposes only.

Introduction

This compound is a naturally occurring diterpenoid belonging to the ent-kaurane class.[1] It has been isolated from the roots of Euphorbia fischeriana, a plant used in traditional medicine.[1] While specific research on this compound is sparse, the ent-kaurane scaffold is a well-studied pharmacophore known for a wide range of biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects.[2][3][4] This guide aims to consolidate the known information on this compound and provide a framework for future research by drawing parallels with related compounds.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1. This data is crucial for its handling, formulation, and interpretation of biological assays.

| Property | Value | Source |

| CAS Number | 960589-81-5 | [1] |

| Molecular Formula | C₂₀H₃₂O₂ | [5] |

| Molecular Weight | 304.47 g/mol | [5] |

| Synonyms | ent-Kaurane-3-oxo-17β-ol | [1] |

| Natural Source | Roots of Euphorbia fischeriana | [1] |

Biological Activity and Potential Therapeutic Applications

Direct studies on the biological activity of this compound are limited to a report of weak antimicrobial activity against Staphylococcus aureus. However, the broader class of ent-kaurane diterpenoids has been extensively investigated and shown to possess a variety of significant biological effects. It is plausible that this compound may share some of these activities.

Antimicrobial Activity

As mentioned, weak activity against Staphylococcus aureus has been noted. Many ent-kaurane diterpenoids have demonstrated antibacterial and antifungal properties.[6] The proposed mechanism often involves the disruption of bacterial cell membranes and inhibition of biofilm formation.[6]

Anticancer Activity

Numerous ent-kaurane diterpenoids exhibit potent cytotoxic activity against a range of cancer cell lines.[2][3][7] The anticancer effects are often mediated through the induction of apoptosis, cell cycle arrest, and inhibition of metastasis.[2]

Anti-inflammatory Activity

ent-Kaurane diterpenoids have been shown to possess significant anti-inflammatory properties.[8] These effects are often attributed to the inhibition of pro-inflammatory mediators such as nitric oxide (NO), and the down-regulation of inflammatory cytokines like TNF-α and IL-6 through modulation of signaling pathways like NF-κB.[4][8]

Potential Mechanisms of Action and Signaling Pathways

Based on studies of related ent-kaurane diterpenoids, several signaling pathways are likely to be modulated by this compound.

Apoptosis Induction in Cancer Cells

ent-Kaurane diterpenoids can induce apoptosis through both intrinsic and extrinsic pathways. This often involves the modulation of Bcl-2 family proteins, activation of caspases, and cleavage of PARP.[2]

Inhibition of Inflammatory Pathways

The anti-inflammatory effects of ent-kaurane diterpenoids are often linked to the inhibition of the NF-κB signaling pathway. This pathway is a key regulator of the expression of pro-inflammatory genes.

Experimental Protocols

Detailed experimental protocols for this compound are not available. The following are generalized protocols based on methodologies used for other ent-kaurane diterpenoids, which can be adapted for future research.

Hypothetical Isolation and Purification from Euphorbia fischeriana

This protocol is based on general methods for isolating diterpenoids from Euphorbia species.[9][10]

Methodology:

-

Extraction: Air-dried and powdered roots of Euphorbia fischeriana are extracted with 95% ethanol at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

-

Partitioning: The crude extract is suspended in water and partitioned successively with ethyl acetate. The ethyl acetate fraction is collected and concentrated.

-

Column Chromatography: The ethyl acetate fraction is subjected to silica gel column chromatography, eluting with a gradient of hexane (B92381) and ethyl acetate to yield several fractions.

-

Purification: Fractions containing the compound of interest are further purified by preparative high-performance liquid chromatography (HPLC) to yield pure this compound.

General Protocol for In Vitro Cytotoxicity Assay (MTT Assay)

This is a standard colorimetric assay to assess the cytotoxic effects of a compound on cancer cells.[11]

Methodology:

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours.

-

Compound Treatment: The cells are then treated with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and incubated for another 48-72 hours.

-

MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is then calculated.

General Protocol for Anti-inflammatory Activity Assay (NO Inhibition in Macrophages)

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.[12]

Methodology:

-

Cell Seeding: RAW 264.7 macrophage cells are seeded in 96-well plates and incubated for 24 hours.

-

Compound and LPS Treatment: The cells are pre-treated with various concentrations of this compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.

-

Nitrite (B80452) Measurement: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

-

Absorbance Measurement: The absorbance is measured at 540 nm. The percentage of NO inhibition is calculated relative to the LPS-only treated control.

Conclusion and Future Directions

This compound is a structurally interesting natural product with limited characterization. Based on the known activities of the ent-kaurane diterpenoid class, it represents a promising lead for further investigation, particularly in the areas of antimicrobial, anticancer, and anti-inflammatory drug discovery. Future research should focus on:

-

Total Synthesis: Development of a synthetic route to enable the production of larger quantities for extensive biological evaluation and the generation of analogues for structure-activity relationship (SAR) studies.

-

Comprehensive Biological Screening: A broad screening of its bioactivity against a panel of cancer cell lines, bacterial and fungal strains, and in various models of inflammation.

-

Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by this compound to understand its mode of action.

The information and protocols provided in this guide offer a foundational framework for researchers to unlock the full therapeutic potential of this compound.

References

- 1. This compound (ent-Kaurane-3-oxo-17β-ol) | Diterpenoid Compound | MedChemExpress [medchemexpress.eu]

- 2. Mechanistic Pathways and Molecular Targets of Plant-Derived Anticancer ent-Kaurane Diterpenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mechanistic Pathways and Molecular Targets of Plant-Derived Anticancer ent-Kaurane Diterpenes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Ent-kaurane diterpenoids from the Annonaceae family: a review of research progress and call for further research [frontiersin.org]

- 5. abmole.com [abmole.com]

- 6. Targeting methicillin-resistant Staphylococcus aureus: The comprehensive action of ent-kaurane diterpenoids on bacterial integrity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and anti-inflammatory activity of ent-kaurene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Optimization of extraction for diterpenoids from Euphorbia fischeriana Steud using response surface methodology and structure identification by UPLC-Q-TOF-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. [Isolation and identification of terpenoides and anthraquinones from Euphorbia fischeriana] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis of Novel ent-Kaurane-Type Diterpenoid Derivatives Effective for Highly Aggressive Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. New ent -kaurane diterpenoid acids from Nouelia insignis Franch and their anti-inflammatory activity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01684B [pubs.rsc.org]

In-Depth Technical Guide: ent-17-Hydroxykauran-3-one (C₂₀H₃₂O₂)

For Researchers, Scientists, and Drug Development Professionals

Abstract

ent-17-Hydroxykauran-3-one is a tetracyclic diterpenoid belonging to the kaurane (B74193) class, a group of natural products known for their diverse and potent biological activities. Isolated from the medicinal plant Euphorbia fischeriana, this compound, with the molecular formula C₂₀H₃₂O₂, has garnered interest within the scientific community for its potential therapeutic applications, particularly in the realms of oncology and inflammatory diseases. This technical guide provides a comprehensive overview of the available scientific data on this compound, including its physicochemical properties, spectroscopic data, and known biological activities. Detailed experimental protocols for isolation and potential biological assays are also presented to facilitate further research and development.

Physicochemical Properties

This compound is a crystalline solid with a molecular weight of 304.47 g/mol . Its molecular structure features the characteristic tetracyclic kaurane skeleton with a hydroxyl group at position 17 and a ketone at position 3.

| Property | Value | Reference |

| Molecular Formula | C₂₀H₃₂O₂ | N/A |

| Molecular Weight | 304.47 g/mol | N/A |

| CAS Number | 960589-81-5 | [1] |

| Appearance | White to off-white solid | N/A |

| Solubility | Soluble in methanol, ethanol, DMSO, and other organic solvents. | N/A |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methyl groups on the kaurane skeleton, protons adjacent to the ketone and hydroxyl groups, and the methylene (B1212753) and methine protons of the tetracyclic system.

-

¹³C NMR: The carbon NMR spectrum will display 20 distinct signals corresponding to the carbon atoms in the molecule. The carbonyl carbon of the ketone at C-3 would appear significantly downfield (around 210-220 ppm), while the carbon bearing the hydroxyl group (C-17) would resonate in the range of 60-70 ppm.

Mass Spectrometry (MS)

-

High-Resolution Mass Spectrometry (HR-MS): HR-MS analysis would confirm the elemental composition of the molecule, with the protonated molecule [M+H]⁺ exhibiting a mass-to-charge ratio consistent with the molecular formula C₂₀H₃₃O₂⁺.

Infrared (IR) Spectroscopy

-

The IR spectrum of this compound is predicted to show a strong absorption band corresponding to the carbonyl (C=O) stretching of the ketone group (around 1700-1725 cm⁻¹) and a broad absorption band for the hydroxyl (O-H) stretching vibration (around 3200-3600 cm⁻¹).

Biological Activities

Kaurane-type diterpenoids isolated from Euphorbia fischeriana have been reported to exhibit a range of biological activities, including cytotoxic and anti-inflammatory effects. While specific quantitative data for this compound is limited in publicly accessible literature, the structural similarity to other bioactive kauranes suggests its potential in these areas.

Cytotoxic Activity

Numerous studies have demonstrated the anticancer potential of kaurane diterpenoids. These compounds can induce apoptosis and inhibit the proliferation of various cancer cell lines. Further investigation is warranted to determine the specific cytotoxic profile and IC₅₀ values of this compound against a panel of human cancer cell lines.

Anti-inflammatory Activity

The anti-inflammatory properties of kaurane diterpenoids are also well-documented. They can modulate key inflammatory pathways, such as the NF-κB signaling pathway, and inhibit the production of pro-inflammatory mediators like nitric oxide (NO) and prostaglandins. Research into the anti-inflammatory effects of this compound could reveal its potential for treating inflammatory disorders.

Experimental Protocols

Isolation of this compound from Euphorbia fischeriana

The following is a general protocol for the isolation of kaurane diterpenoids from the roots of Euphorbia fischeriana. Optimization may be required for maximizing the yield of this compound.

Caption: General workflow for the isolation of this compound.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a standard procedure to evaluate the cytotoxic effects of this compound on cancer cell lines.

References

Methodological & Application

Application Notes and Protocols for the Extraction and Purification of ent-17-Hydroxykauran-3-one

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the extraction and purification of the kaurane-type diterpenoid, ent-17-Hydroxykauran-3-one. This natural product has been identified in various plant species, including Euphorbia fischeriana and Chiococca alba, and exhibits potential biological activities of interest to the pharmaceutical and natural products research communities. The following protocols are based on established methodologies for the isolation of similar kaurane (B74193) diterpenoids and are intended to serve as a guide for researchers.

Data Summary

While specific quantitative data for the extraction and purification of this compound is not extensively reported in the literature, the following table provides a template for researchers to document their findings. The expected yields and purity are based on typical values obtained for analogous diterpenoids from plant sources.

| Step | Parameter | Value/Range | Purity (Expected) | Recovery (Expected) |

| Extraction | Solvent | Ethanol or Methanol (B129727) | - | - |

| Solid-to-Solvent Ratio | 1:5 to 1:10 (w/v) | - | - | |

| Extraction Time | 24-72 hours per cycle | - | - | |

| Number of Extractions | 3-4 cycles | - | - | |

| Fractionation | Solvents | Hexane (B92381), Ethyl Acetate (B1210297), Water | - | - |

| Column Chromatography | Stationary Phase | Silica (B1680970) Gel (60-120 or 200-300 mesh) | ||

| Mobile Phase | Gradient of Hexane/Ethyl Acetate or Petroleum Ether/Acetone | 50-80% | 60-80% | |

| Preparative HPLC | Column | C18 Reverse Phase (e.g., 10 µm, 250 x 20 mm) | ||

| Mobile Phase | Isocratic or gradient of Acetonitrile (B52724)/Methanol/Water | >95% | 70-90% | |

| Crystallization | Solvent | Acetone, Methanol, or Chloroform | >99% | 50-80% |

Experimental Protocols

The following protocols describe a general procedure for the extraction and purification of this compound from dried and powdered plant material, such as the roots of Chiococca alba or Euphorbia fischeriana.

I. Extraction of Crude Plant Material

This protocol outlines the initial solvent extraction of the raw plant material to obtain a crude extract containing the target compound.

Materials:

-

Dried and powdered plant material (e.g., roots)

-

Ethanol (95%) or Methanol

-

Large glass container with a lid

-

Shaker or magnetic stirrer (optional)

-

Filter paper and funnel or filtration apparatus

-

Rotary evaporator

Procedure:

-

Weigh the dried and powdered plant material.

-

Place the plant material in the large glass container.

-

Add the extraction solvent (ethanol or methanol) at a solid-to-solvent ratio of approximately 1:10 (w/v).

-

Seal the container and allow the extraction to proceed for 24-48 hours at room temperature. Agitation using a shaker or magnetic stirrer can enhance extraction efficiency.

-

After the extraction period, filter the mixture to separate the solvent extract from the plant residue.

-

Collect the solvent extract and repeat the extraction process on the plant residue 2-3 more times with fresh solvent to ensure exhaustive extraction.

-

Combine all the solvent extracts.

-

Concentrate the combined extracts under reduced pressure using a rotary evaporator at a temperature not exceeding 40-50°C to obtain the crude extract.

II. Liquid-Liquid Partitioning for Fractionation

This step aims to separate compounds in the crude extract based on their polarity, which helps in simplifying the subsequent purification steps.

Materials:

-

Crude extract

-

Hexane

-

Ethyl Acetate

-

Distilled Water

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve the crude extract in a minimal amount of methanol or ethanol.

-

Add distilled water to the dissolved extract to create an aqueous suspension.

-

Transfer the aqueous suspension to a separatory funnel.

-

Perform liquid-liquid partitioning by adding an equal volume of hexane. Shake the funnel vigorously and then allow the layers to separate.

-

Collect the upper hexane layer. Repeat this partitioning step 2-3 times with fresh hexane. Combine the hexane fractions. This fraction will contain non-polar compounds.

-

Next, partition the remaining aqueous layer with an equal volume of ethyl acetate.

-

Collect the upper ethyl acetate layer. Repeat this partitioning step 2-3 times with fresh ethyl acetate. Combine the ethyl acetate fractions. This fraction is expected to contain the moderately polar this compound.

-

Concentrate the hexane and ethyl acetate fractions separately using a rotary evaporator to obtain the respective dried fractions.

III. Purification by Column Chromatography

The ethyl acetate fraction is subjected to column chromatography to isolate this compound from other compounds of similar polarity.

Materials:

-

Dried ethyl acetate fraction

-

Silica gel (e.g., 200-300 mesh) for column chromatography

-

Glass chromatography column

-

Hexane

-

Ethyl Acetate

-

Collection tubes or flasks

-

Thin Layer Chromatography (TLC) plates and developing chamber

Procedure:

-

Prepare a slurry of silica gel in hexane and pack the chromatography column.

-

Dissolve the dried ethyl acetate fraction in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the initial mobile phase) and adsorb it onto a small amount of silica gel.

-

Carefully load the sample onto the top of the packed column.

-

Begin elution with 100% hexane and gradually increase the polarity of the mobile phase by adding increasing proportions of ethyl acetate (e.g., 9:1, 8:2, 7:3, etc., hexane:ethyl acetate).

-

Collect fractions of a fixed volume (e.g., 20-50 mL) continuously.

-

Monitor the separation by spotting the collected fractions on TLC plates and developing them in an appropriate solvent system (e.g., hexane:ethyl acetate 7:3). Visualize the spots under UV light or by staining with a suitable reagent (e.g., ceric sulfate (B86663) solution followed by heating).

-

Combine the fractions that contain the compound of interest, as indicated by TLC analysis.

-

Evaporate the solvent from the combined fractions to obtain the partially purified this compound.

IV. Final Purification by Preparative HPLC and Crystallization

For obtaining a highly pure compound, a final purification step using preparative High-Performance Liquid Chromatography (HPLC) followed by crystallization is recommended.

Materials:

-

Partially purified this compound

-

HPLC-grade solvents (e.g., acetonitrile, methanol, water)

-

Preparative HPLC system with a suitable column (e.g., C18)

-

Crystallization dish

-

Acetone or other suitable crystallization solvent

Procedure for Preparative HPLC:

-

Dissolve the partially purified compound in the mobile phase.

-

Filter the sample solution through a 0.45 µm filter.

-

Set up the preparative HPLC system with a C18 column and a mobile phase, which could be an isocratic mixture or a gradient of acetonitrile and water, or methanol and water. The exact conditions should be optimized based on analytical HPLC.

-

Inject the sample and collect the peak corresponding to this compound.

-

Evaporate the solvent from the collected fraction to yield the purified compound.

Procedure for Crystallization:

-

Dissolve the purified compound in a minimal amount of a suitable hot solvent, such as acetone.

-

Allow the solution to cool down slowly to room temperature, and then if necessary, place it at 4°C to facilitate crystal formation.

-

Collect the crystals by filtration.

-

Wash the crystals with a small amount of cold solvent and dry them under vacuum.

Visualizations

Application Notes and Protocols for the Quantification of ent-17-Hydroxykauran-3-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

ent-17-Hydroxykauran-3-one is a kaurane-type diterpenoid that has been isolated from various plant species, such as those belonging to the genus Euphorbia.[1] Kaurane (B74193) diterpenes are a class of natural products known for a wide range of biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects, making them of significant interest in drug discovery and development. Accurate and precise quantification of this compound in various matrices, such as plant extracts, biological fluids, and tissues, is crucial for pharmacokinetic studies, quality control of herbal preparations, and understanding its mechanism of action.

These application notes provide detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). A hypothetical signaling pathway is also presented to guide research into its potential biological effects.

Analytical Methods

The quantification of this compound can be achieved by several analytical techniques. The choice of method will depend on the required sensitivity, selectivity, and the nature of the sample matrix.

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

HPLC-MS/MS is the recommended method for the sensitive and selective quantification of this compound in complex matrices. The method described below is adapted from a validated protocol for the related compound ent-kaurenoic acid and is expected to provide excellent performance for this compound.[2][3][4]

Experimental Protocol: HPLC-MS/MS

1. Sample Preparation:

-

Plant Material:

-

Grind the dried plant material to a fine powder.

-

Extract 1 g of the powder with 10 mL of methanol (B129727) or ethanol (B145695) using ultrasonication for 30 minutes at room temperature.

-

Centrifuge the extract at 4000 rpm for 15 minutes.

-

Collect the supernatant and filter it through a 0.22 µm syringe filter before HPLC-MS/MS analysis.

-

-

Biological Fluids (Plasma, Urine):

-

To 100 µL of the sample, add an internal standard (IS) (e.g., a structurally similar, stable isotope-labeled compound).

-

Perform a liquid-liquid extraction with 500 µL of ethyl acetate (B1210297) by vortexing for 2 minutes.

-

Centrifuge at 10,000 rpm for 10 minutes.

-

Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

2. HPLC Conditions:

-

Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

-

Mobile Phase:

-

A: 0.1% formic acid in water

-

B: 0.1% formic acid in acetonitrile

-

-

Gradient Elution:

-

0-1 min: 5% B

-

1-8 min: 5-95% B

-

8-10 min: 95% B

-

10.1-12 min: 5% B (re-equilibration)

-

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 40 °C

-

Injection Volume: 5 µL

3. MS/MS Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

Ion Spray Voltage: 5500 V

-

Curtain Gas: 30 psi

-

Collision Gas: Nitrogen

-

MRM Transitions (Hypothetical):

-

This compound: Precursor ion [M+H]⁺ m/z 305.2 → Product ions (e.g., m/z 287.2, 269.2)

-

Internal Standard: To be determined based on the selected IS.

-

4. Method Validation:

The method should be validated according to regulatory guidelines (e.g., FDA, EMA) for linearity, accuracy, precision, selectivity, and stability.[5]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a viable alternative for the quantification of this compound, particularly after derivatization to improve its volatility and thermal stability. A predicted GC-MS spectrum for a related kaurane derivative suggests the feasibility of this approach.[6][7]

Experimental Protocol: GC-MS

1. Sample Preparation and Derivatization:

-

Perform extraction as described for the HPLC-MS/MS method.

-

Evaporate the extract to dryness.

-

Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.

-

Heat the mixture at 70 °C for 30 minutes to form the trimethylsilyl (B98337) (TMS) derivative.

-

Cool to room temperature before injection.

2. GC Conditions:

-

Column: HP-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow of 1 mL/min.

-

Inlet Temperature: 280 °C

-

Injection Mode: Splitless

-

Oven Temperature Program:

-

Initial temperature: 150 °C, hold for 1 min.

-

Ramp: 10 °C/min to 300 °C, hold for 5 min.

-

3. MS Conditions:

-

Ionization Mode: Electron Ionization (EI)

-

Ionization Energy: 70 eV

-

Scan Mode: Selected Ion Monitoring (SIM)

-

Transfer Line Temperature: 290 °C

-

Ions to Monitor (Hypothetical for TMS derivative): To be determined from the mass spectrum of the derivatized standard.

Data Presentation

The following table summarizes the expected validation parameters for the HPLC-MS/MS method, based on data from similar assays for related compounds.[2][5]

| Parameter | Acceptance Criteria | Expected Performance |

| Linearity (r²) | ≥ 0.99 | > 0.995 |

| Range | To be determined | 1 - 1000 ng/mL |

| Accuracy | 85 - 115% (80 - 120% for LLOQ) | 95 - 105% |

| Precision (RSD) | ≤ 15% (≤ 20% for LLOQ) | < 10% |

| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10 | ~1 ng/mL |

| Selectivity | No significant interfering peaks at the retention time of the analyte and IS | High |

| Matrix Effect | Within acceptable limits | To be determined |

| Recovery | Consistent and reproducible | > 80% |

Visualization

Experimental Workflow

The following diagram illustrates the general workflow for the quantification of this compound from a sample matrix.

Caption: General experimental workflow for the quantification of this compound.

Hypothetical Signaling Pathway: Modulation of NF-κB Signaling